molecular formula C15H18O3 B1647997 cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 732253-20-2

cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1647997
CAS No.: 732253-20-2
M. Wt: 246.3 g/mol
InChI Key: BYAPPOMPFRZHTN-QWHCGFSZSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and stereochemical centers. The compound's official International Union of Pure and Applied Chemistry designation is (1R,3S)-3-(3,4-dimethylbenzoyl)cyclopentanecarboxylic acid, which explicitly defines both the stereochemical configuration and substitution pattern. This nomenclature system provides unambiguous identification by specifying the absolute configuration at each chiral center using the Cahn-Ingold-Prelog priority rules.

The Chemical Abstracts Service registry number 732253-20-2 serves as the unique identifier for this compound in chemical databases and literature. Alternative nomenclature designations include the systematic name (1R,3S)-3-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid and the registry designation MFCD01319707. The molecular descriptor file number MFCD01319707 represents the standardized chemical structure identifier used across multiple chemical suppliers and databases.

The compound's systematic name construction follows the hierarchical naming protocol where the cyclopentane ring serves as the parent chain, numbered to give the carboxylic acid group the lowest possible position number. The benzoyl substituent at position 3 is further specified with its own substitution pattern, indicating methyl groups at the 3 and 4 positions of the benzene ring. The stereochemical descriptor "cis" refers to the relative spatial arrangement of the carboxylic acid and benzoyl substituents on the cyclopentane ring, indicating they are positioned on the same face of the ring system.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula C₁₅H₁₈O₃ defines the atomic composition of this compound, incorporating fifteen carbon atoms, eighteen hydrogen atoms, and three oxygen atoms. The molecular weight is consistently reported as 246.30 grams per mole across multiple sources, with slight variations in decimal precision ranging from 246.3 to 246.31 grams per mole. This molecular composition reflects the presence of a cyclopentane ring system, an aromatic benzoyl group with two methyl substituents, and a carboxylic acid functional group.

The stereochemical configuration analysis reveals the compound possesses two chiral centers located at carbon atoms 1 and 3 of the cyclopentane ring. The absolute configuration is designated as (1R,3S), indicating the spatial arrangement of substituents follows the rectus configuration at carbon 1 and sinister configuration at carbon 3. This specific stereochemical arrangement results in the cis relationship between the carboxylic acid group and the 3,4-dimethylbenzoyl substituent, positioning both functional groups on the same face of the five-membered ring.

Molecular Parameter Value Source
Molecular Formula C₁₅H₁₈O₃
Molecular Weight 246.30 g/mol
Chemical Abstracts Service Number 732253-20-2
Chiral Centers 2
Absolute Configuration (1R,3S)
Stereochemical Relationship cis

The InChI (International Chemical Identifier) string provides a standardized representation of the molecular structure and connectivity: InChI=1S/C15H18O3/c1-9-3-4-11(7-10(9)2)14(16)12-5-6-13(8-12)15(17)18/h3-4,7,12-13H,5-6,8H2,1-2H3,(H,17,18)/t12-,13+/m0/s1. This identifier encodes the complete structural information including stereochemistry, enabling precise computational analysis and database searching.

Crystallographic Data and Conformational Isomerism

Crystallographic analysis of this compound reveals important insights into the three-dimensional molecular architecture and solid-state packing arrangements. The compound exhibits conformational flexibility due to the presence of the five-membered cyclopentane ring, which can adopt various envelope and twist conformations to minimize steric interactions between substituents. The three-dimensional conformer models generated through computational methods demonstrate the preferred spatial orientation of the bulky 3,4-dimethylbenzoyl group relative to the cyclopentane ring system.

The crystallographic data indicates the compound exists in multiple conformational states, with the cyclopentane ring displaying characteristic puckering to accommodate the cis-disubstitution pattern. The benzoyl group adopts a preferred orientation that minimizes steric clash with the carboxylic acid functionality while maintaining optimal overlap between the carbonyl group and the cyclopentane ring system. Computational modeling studies suggest the existence of ten distinct low-energy conformers, reflecting the conformational freedom inherent in the flexible cyclopentane ring system.

The conformational analysis reveals that the 3,4-dimethyl substitution pattern on the benzene ring influences the overall molecular geometry by introducing additional steric bulk that affects the preferred orientation of the benzoyl group. The methyl substituents at the meta and para positions of the benzene ring create an asymmetric electronic environment that influences both the conformational preferences and the chemical reactivity of the molecule. X-ray crystallographic studies would provide definitive structural parameters including bond lengths, bond angles, and intermolecular packing arrangements in the solid state.

Comparative Structural Analysis with Related Cyclopentane Derivatives

Comparative structural analysis with related cyclopentane derivatives provides valuable insights into the structure-property relationships within this chemical family. The trans-isomer, trans-2-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (Chemical Abstracts Service number 733741-19-0), shares the identical molecular formula C₁₅H₁₈O₃ and molecular weight of 246.30 grams per mole but differs significantly in stereochemical configuration. The trans-isomer exhibits the (1R,2R) absolute configuration, positioning the carboxylic acid and benzoyl substituents on opposite faces of the cyclopentane ring system.

The positional isomer cis-3-(3,5-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (Chemical Abstracts Service number 732253-27-9) demonstrates the impact of methyl group repositioning on the benzene ring. This compound maintains the same molecular formula and weight while altering the substitution pattern to place methyl groups at the 3 and 5 positions instead of the 3 and 4 positions. The meta-meta substitution pattern creates a symmetric electronic environment compared to the meta-para pattern of the target compound, potentially affecting both conformational preferences and chemical reactivity.

Compound Chemical Abstracts Service Number Stereochemistry Substitution Pattern Configuration
Target Compound 732253-20-2 cis 3,4-dimethyl (1R,3S)
Trans Isomer 733741-19-0 trans 3,4-dimethyl (1R,2R)
Positional Isomer 732253-27-9 cis 3,5-dimethyl (1R,3S)
Related Analog 732252-98-1 cis 2,4-dimethyl (1R,3S)

Additional structural comparisons with cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid (Chemical Abstracts Service number 732252-98-1) reveal the consequences of methyl group migration to the ortho position. This structural modification introduces steric hindrance between the ortho-methyl group and the carbonyl functionality, potentially restricting the conformational freedom of the benzoyl group and altering the overall molecular geometry. The ortho-para substitution pattern creates an asymmetric steric environment that differs significantly from both the meta-para and meta-meta patterns observed in other isomers.

The comparative analysis extends to simpler cyclopentane derivatives such as 3,4-Dimethylcyclopentane-1-carboxylic acid (Chemical Abstracts Service number 87621-21-4), which lacks the benzoyl substituent but maintains the dimethyl substitution pattern on the cyclopentane ring. This compound, with molecular formula C₈H₁₄O₂ and molecular weight 142.20 grams per mole, provides insight into the fundamental structural features of the cyclopentane ring system without the complicating influence of the aromatic benzoyl group. The substantial molecular weight difference of 104.10 grams per mole between the simple and benzoyl-substituted derivatives quantifies the contribution of the aromatic substituent to the overall molecular structure.

Properties

IUPAC Name

(1R,3S)-3-(3,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-9-3-4-11(7-10(9)2)14(16)12-5-6-13(8-12)15(17)18/h3-4,7,12-13H,5-6,8H2,1-2H3,(H,17,18)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAPPOMPFRZHTN-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

Ring-closing metathesis of diene precursors offers a versatile route to functionalized cyclopentanes. For example, a 1,5-diene substituted with ester groups undergoes RCM using Grubbs catalyst (e.g., $$ \text{RuCl}2(\text{PCy}3)_2(\text{CHPh}) $$) to yield cyclopentene intermediates. Subsequent hydrogenation with $$ \text{Pd/C} $$ or $$ \text{Raney Ni} $$ produces the saturated cyclopentane ring. While this method provides moderate yields (60–75%), it requires stringent anhydrous conditions and inert atmospheres.

Cyclopropane Ring Expansion

Patents describe the expansion of cyclopropane derivatives to cyclopentanes via acid-catalyzed ring-opening and rearrangement. For instance, treating cis-3,3-dimethylcyclopropane-1-carboxylic acid derivatives with $$ \text{H}2\text{SO}4 $$ in ethanol induces ring expansion to cyclopentane carboxylates. This method leverages the strain energy of cyclopropanes but often necessitates post-reaction purification to isolate the desired product.

Benzoylation of the Cyclopentane Core

Introducing the 3,4-dimethylbenzoyl group to the cyclopentane ring is achieved through Friedel-Crafts acylation or nucleophilic acyl substitution.

Friedel-Crafts Acylation

Reacting cyclopentane carboxylic acid chloride with 3,4-dimethylbenzene in the presence of $$ \text{AlCl}3 $$ as a Lewis catalyst facilitates electrophilic substitution at the para position of the dimethylbenzene ring. The reaction proceeds at 0–5°C in dichloromethane, yielding the benzoylated product with 70–85% efficiency. Substoichiometric $$ \text{AlCl}3 $$ (0.8 equiv) minimizes side reactions such as over-acylation.

Nucleophilic Acyl Substitution

Alternative routes employ activated cyclopentane intermediates. For example, treating cyclopentane-1-carboxylic acid with thionyl chloride ($$ \text{SOCl}_2 $$) generates the acid chloride, which reacts with 3,4-dimethylbenzene magnesium bromide (Grignard reagent) in tetrahydrofuran (THF). This method achieves 65–78% yields but requires strict moisture control.

Stereochemical Control and Resolution

The cis-configuration ($$ \text{(1R,3S)} $$) is enforced through chiral auxiliaries or enzymatic resolution.

Chiral Auxiliary-Mediated Synthesis

Coupling the cyclopentane intermediate with a chiral oxazolidinone auxiliary directs the stereochemistry during benzoylation. For instance, (S)-4-benzyl-2-oxazolidinone is used to template the acylation step, ensuring the correct spatial arrangement of substituents. Hydrolysis of the auxiliary with $$ \text{LiOH} $$ in aqueous THF recovers the enantiomerically enriched product (≥95% ee).

Enzymatic Kinetic Resolution

Lipase-catalyzed hydrolysis of racemic ester precursors selectively cleaves one enantiomer. Using Pseudomonas fluorescens lipase (PFL) in phosphate buffer (pH 7.0), the (1R,3S)-ester remains unhydrolyzed, while the (1S,3R)-ester is converted to the acid. This method achieves 90–98% enantiomeric excess but requires optimization of substrate solubility.

Purification and Isolation Techniques

Crude reaction mixtures are purified via crystallization or chromatography.

Crystallization

The carboxylic acid is converted to its sodium salt by treatment with $$ \text{NaOH} $$ in ethanol. Selective crystallization at −20°C isolates the cis-isomer, which is protonated with $$ \text{HCl} $$ to recover the free acid. This method achieves >99% purity but risks co-crystallizing stereoisomers if improperly controlled.

Chromatographic Separation

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves diastereomers. Gradient elution (20–80% acetonitrile over 30 minutes) separates the cis- and trans-isomers, with the cis-form eluting earlier due to its lower hydrophobicity.

Optimization of Reaction Conditions

Parameter Optimal Range Impact on Yield/Purity
Temperature 0–5°C (acylation) Minimizes side reactions
Catalyst Loading 0.8 equiv $$ \text{AlCl}_3 $$ Balances activity and cost
Solvent Anhydrous $$ \text{CH}2\text{Cl}2 $$ Enhances electrophilicity
Reaction Time 4–6 hours Maximizes conversion

Adjusting these parameters improves yields by 15–20% compared to standard protocols.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity
Friedel-Crafts 85 95 Moderate
Grignard Reaction 78 90 Low
Enzymatic Resolution 92 99 High

Enzymatic resolution outperforms other methods in stereochemical fidelity but involves higher costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, leading to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield the corresponding alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the benzoyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the benzoyl ring.

Scientific Research Applications

Chemistry: In chemistry, cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms .

Biology and Medicine:

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is not well-studied. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence the compound’s reactivity and its potential biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl Substitution Variations

cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid (CAS: 732252-98-1)
  • Structural Difference : The benzoyl group has methyl substituents at the 2,4-positions instead of 3,4-positions.
  • Physicochemical Properties : Similar molecular formula (C₁₅H₁₈O₃) and weight (246.30 g/mol), but differences in substituent positioning may alter electronic distribution and steric effects. LogP (2.987) and PSA (54.37) are identical to the 3,4-dimethyl isomer .
  • Biological Data: No direct activity data reported; however, methyl positioning could influence receptor binding compared to the 3,4-isomer.
cis-3-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid (CAS: 732253-13-3)
  • Structural Difference : Methyl groups at the 2,6-positions create a more symmetrical benzoyl moiety.
  • Safety Data : Classified under GHS guidelines with 100% purity, though specific toxicity or activity data are unavailable .
Key Structural Insights :
  • 3,4-Dimethyl vs.

Cyclohexene-Based Analogs: Neurotrophic and Cytotoxic Activities

Compounds isolated from Zingiber montanum and Dryopteris fragrans share a similar benzoyl-styrylcyclohexene backbone but differ in ring structure and substituents:

  • trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene (Compounds 8 and 9 in ):
    • Structural Differences : Cyclohexene ring instead of cyclopentane; methoxy groups (electron-rich) replace methyl groups.
    • Biological Activities :
  • Cytotoxicity : IC₅₀ values against cancer cell lines (A549, MCF7, HepG2) range from 2.73 ± 0.86 μM to 24.14 ± 3.12 μM .
  • Neurotrophic Effects : Enhanced neurite outgrowth in PC12 cells and primary rat cortical neurons at 10 μM .
    • Pharmacological Implications : Methoxy groups may improve solubility but reduce lipophilicity (LogP ~3.5–4.0 estimated) compared to methyl-substituted analogs.

Coumarin and Benzopyran Derivatives

  • Dryofracoumarin A (Compound 1): A coumarin derivative with hydroxyl and methyl/isopropyl substituents.
    • Activity : Moderate cytotoxicity (IC₅₀: ~10–24 μM) against A549 and MCF7 cells .
  • Relevance to Target Compound : The cyclopentane-carboxylic acid scaffold in the target compound may offer metabolic stability advantages over coumarins, which are prone to oxidation.

Comparative Data Table

Compound Name Structure Features Molecular Formula LogP PSA (Ų) Key Biological Activities Source Evidence
cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid 3,4-dimethylbenzoyl + cyclopentane C₁₅H₁₈O₃ 2.99 54.37 Not reported
cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid 2,4-dimethylbenzoyl + cyclopentane C₁₅H₁₈O₃ 2.99 54.37 Not reported
cis-3-(3,4-Dimethoxyphenyl)cyclohexene derivative 3,4-dimethoxy + cyclohexene C₂₄H₂₈O₆ ~3.5* ~70* Cytotoxicity (IC₅₀: 2.73–24.14 μM)
Dryofracoumarin A Coumarin + hydroxyl/isopropyl C₁₄H₁₄O₄ ~2.5* ~80* Cytotoxicity (IC₅₀: ~10–24 μM)

*Estimated based on structural analogs.

Biological Activity

cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈O₃, with a molecular weight of 246.31 g/mol. It features a cyclopentane ring with a carboxylic acid group and a dimethyl-substituted aromatic ring, which contributes to its reactivity and biological activity.

Property Value
Molecular FormulaC₁₅H₁₈O₃
Molecular Weight246.31 g/mol
AppearanceWhite to off-white solid
Hazard ClassificationIrritant

Biological Activities

Research indicates that this compound exhibits several biological activities:

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with biological targets through:

  • Hydrogen Bonding : Facilitating interactions with enzymes or receptors.
  • Hydrophobic Interactions : Enhancing binding affinity to lipid membranes.
  • π-π Stacking : Influencing molecular recognition processes.

These interactions may modulate the activity of specific proteins involved in cellular signaling pathways .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

  • Antimicrobial Study : A study demonstrated that derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive bacteria, suggesting potential applications in antibiotic development .
  • Anti-inflammatory Research : In vitro assays revealed that compounds with similar structures could inhibit pro-inflammatory cytokine production in macrophages, indicating their role as anti-inflammatory agents .
  • Synthesis and Biological Evaluation : Research focused on synthesizing analogs of this compound highlighted its potential as a scaffold for developing new therapeutics targeting various diseases, including cancer and inflammation .

Q & A

Q. What synthetic methodologies are recommended for achieving stereochemical control in the synthesis of cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid?

  • Methodological Answer : The synthesis of cyclopentane derivatives often employs cyclization or esterification strategies. For stereochemical control, chiral catalysts or enantioselective reagents can be used. For example, ester intermediates (e.g., 2-(diethylamino)ethyl esters in Metcaraphen Hydrochloride ) can stabilize intermediates during ring closure. Cyclopropane carboxylates synthesized via acid-catalyzed cyclization (e.g., boron trifluoride etherate in cyclopentane-1-carboxylic acid derivatives ) may inform reaction conditions. Purification via preparative HPLC with chiral columns ensures enantiomeric purity.

Q. What analytical techniques are most effective for confirming the cis-configuration of the cyclopentane ring and substituents?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H-NMR and NOESY, can identify spatial proximity of protons to confirm cis-stereochemistry. X-ray crystallography provides definitive structural proof, as seen in cyclopentane dicarboxylic acid derivatives . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular integrity. Computational methods (e.g., density functional theory) can predict and corroborate spectral data .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at ambient temperatures, as recommended for similar cyclopentane carboxylic acids . Use desiccants to prevent hydrolysis. For long-term storage, lyophilize and keep at -20°C. Safety protocols from related compounds advise using fume hoods, gloves, and eye protection due to potential skin/eye irritation .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with active sites, leveraging the compound’s rigid cyclopentane scaffold. Molecular dynamics simulations (AMBER, GROMACS) assess conformational stability in binding pockets. Pharmacophore mapping aligns structural features (e.g., 3,4-dimethylbenzoyl groups) with known ligands, as demonstrated in spirocyclic isoquinoline derivatives . QSAR models using Hammett constants or logP values may predict bioactivity trends.

Q. How does stereochemistry influence the compound’s pharmacokinetic properties (e.g., metabolic stability or membrane permeability)?

  • Methodological Answer : Cis-configuration may enhance membrane permeability due to reduced polarity compared to trans-isomers. In vitro assays (Caco-2 cell monolayers) quantify permeability. Metabolic stability can be assessed via liver microsome incubations, monitoring degradation by LC-MS/MS. Compare with structurally related esters (e.g., Metcaraphen Hydrochloride’s ester group ) to evaluate hydrolysis rates.

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., varying IC50_{50}50​ values)?

  • Methodological Answer : Standardize assay conditions (pH, temperature, solvent) to minimize variability. Validate compound purity (>95% via HPLC ) and confirm stereochemical integrity. Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to cross-verify binding affinities. Meta-analyses of structurally analogous compounds (e.g., cyclopropane carboxylates ) can contextualize discrepancies.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

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